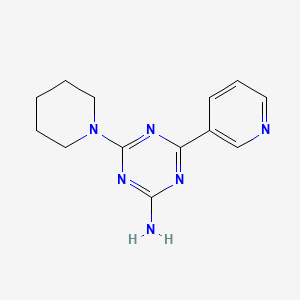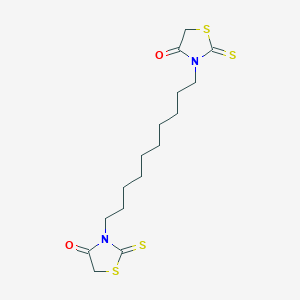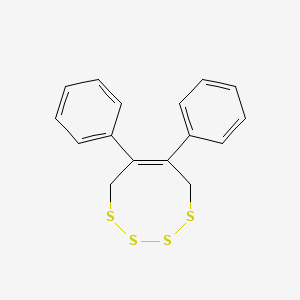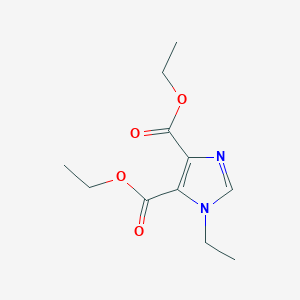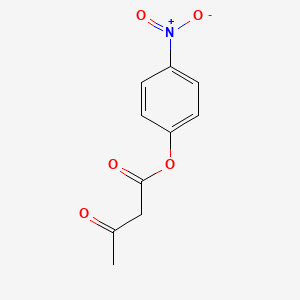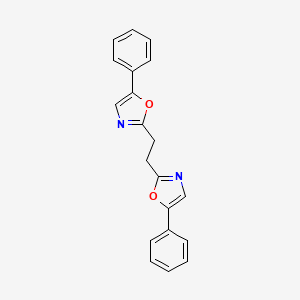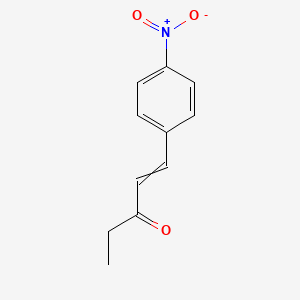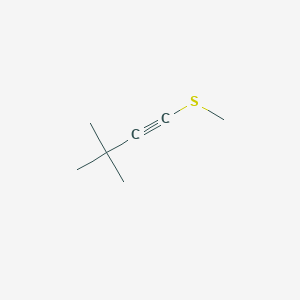
1-Butyne, 3,3-dimethyl-1-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyne, 3,3-dimethyl-1-(methylthio)- is an organic compound with the molecular formula C7H12S. It is a derivative of 1-butyne, featuring a methylthio group attached to the first carbon and two methyl groups attached to the third carbon. This compound is also known by its systematic name, 3,3-dimethyl-1-(methylthio)-1-butyne. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Butyne, 3,3-dimethyl-1-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of tert-butylacetylene with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through distillation or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 1-butyne, 3,3-dimethyl-1-(methylthio)- often involves the use of readily available raw materials and catalysts to optimize yield and reduce costs. For example, tert-butyl alcohol and acetylene can be used as starting materials, with a transition metal salt catalyst to facilitate the reaction. The process is designed to be environmentally friendly, with minimal waste and high efficiency .
化学反応の分析
Types of Reactions
1-Butyne, 3,3-dimethyl-1-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane using reagents like hydrogen gas and a palladium catalyst.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
科学的研究の応用
1-Butyne, 3,3-dimethyl-1-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science .
作用機序
The mechanism of action of 1-butyne, 3,3-dimethyl-1-(methylthio)- involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions with other unsaturated compounds, forming cyclic structures. The methylthio group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and selectivity of the compound. These interactions are crucial in the compound’s role as a synthetic intermediate and its biological activity .
類似化合物との比較
1-Butyne, 3,3-dimethyl-1-(methylthio)- can be compared with other similar compounds, such as:
3,3-Dimethyl-1-butyne: Lacks the methylthio group, making it less reactive in certain nucleophilic substitution reactions.
3-Methyl-1-butyne: Has a similar structure but with only one methyl group, leading to different steric and electronic properties.
1-Butene, 3,3-dimethyl-: An alkene with similar substituents but different reactivity due to the absence of the triple bond .
These comparisons highlight the unique reactivity and applications of 1-butyne, 3,3-dimethyl-1-(methylthio)- in various fields.
特性
CAS番号 |
33563-70-1 |
|---|---|
分子式 |
C7H12S |
分子量 |
128.24 g/mol |
IUPAC名 |
3,3-dimethyl-1-methylsulfanylbut-1-yne |
InChI |
InChI=1S/C7H12S/c1-7(2,3)5-6-8-4/h1-4H3 |
InChIキー |
WEDQTJYRUMDLBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


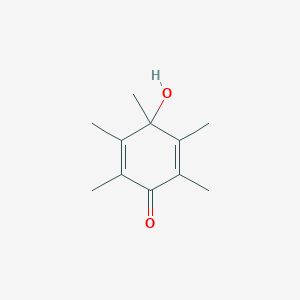
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)

![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
